molecular formula C6H8N2O3 B14764137 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid

Cat. No.: B14764137
M. Wt: 156.14 g/mol
InChI Key: ZOBBWPPKLUFJJP-UHFFFAOYSA-N
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Description

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid is a heterocyclic organic compound that belongs to the oxadiazole family. . This compound features a five-membered ring containing three heteroatoms (two nitrogen and one oxygen) and an ethyl group at the 5-position, making it a unique structure with potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of ethyl hydrazinecarboxylate with acetic anhydride, followed by cyclization to form the oxadiazole ring . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid, with the presence of a dehydrating agent like phosphorus oxychloride to facilitate ring closure .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetic acid
  • 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetic acid
  • 2-(5-Chloro-1,3,4-oxadiazol-2-yl)acetic acid

Uniqueness

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid stands out due to its ethyl group at the 5-position, which imparts unique electronic and steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other oxadiazole derivatives .

Biological Activity

2-(5-Ethyl-1,3,4-oxadiazol-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The structure of this compound features an oxadiazole ring, which is known for conferring various biological activities. The presence of the ethyl group enhances its solubility and reactivity, making it a promising candidate for pharmaceutical applications.

1. Antimicrobial Properties

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial activity. Preliminary studies suggest that this compound may act against various pathogens. For example:

Pathogen Activity
E. coliInhibitory effect observed
S. aureusEffective at low concentrations

These findings position the compound as a potential lead for developing new antimicrobial agents.

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Initial findings suggest that it may interact with specific enzymes involved in inflammatory pathways. For instance, studies have shown that derivatives of oxadiazoles can inhibit the production of pro-inflammatory cytokines in vitro .

The mechanism by which this compound exerts its effects is still under investigation. However, it is believed to involve:

  • Inhibition of Enzymatic Activity : Initial studies indicate that it may inhibit enzymes related to inflammatory responses and microbial resistance mechanisms.

Case Study: Inhibition of Cholinesterases

A study focused on similar oxadiazole derivatives demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases. The IC50 values for these compounds ranged from 12.8 to 99.2 µM, indicating significant potential for therapeutic applications in neuroprotection .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
[(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic acidMethyl group instead of ethylAntimicrobial activity reported
[(5-Aryl-1,3,4-thiadiazol-2-yl)thio]acetic acidThiadiazole ring instead of oxadiazolePotential anti-cancer properties
[(5-Alkyl-1,3,4-oxadiazol-2-thiol)]Alkyl substitution on oxadiazoleAntioxidant properties noted

The unique aspect of this compound lies in its specific ethyl substitution on the oxadiazole ring and its potential dual activity as both an antimicrobial and anti-inflammatory agent .

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

2-(5-ethyl-1,3,4-oxadiazol-2-yl)acetic acid

InChI

InChI=1S/C6H8N2O3/c1-2-4-7-8-5(11-4)3-6(9)10/h2-3H2,1H3,(H,9,10)

InChI Key

ZOBBWPPKLUFJJP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(O1)CC(=O)O

Origin of Product

United States

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